N-(2-methoxyphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide
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Overview
Description
N-(2-methoxyphenyl)thieno3,2-bbenzothiophene-2-carboxamide is a compound that belongs to the class of organic semiconductors. It is a derivative of 1benzothieno3,2-bbenzothiophene, which is known for its excellent performance in organic thin-film transistors (OTFTs) due to strong intermolecular interactions and large electron cloud overlap . The addition of a methoxy group to the phenyl ring enhances its properties, making it a promising material for various applications in optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)thieno3,2-bbenzothiophene-2-carboxamide typically involves the following steps:
- Formation of the Thieno 3,2-bbenzothiophene Core : This can be achieved through a series of cyclization reactions starting from appropriate precursors such as 2-bromo-3-thiophenecarboxaldehyde and 2-bromo-1,1’-biphenyl .
- Introduction of the Methoxy Group : The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base .
- Formation of the Carboxamide Group : The carboxamide group is typically introduced through an amidation reaction using an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)thieno3,2-bbenzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
- Oxidation : This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones .
- Reduction : Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carboxamide group to an amine .
- Substitution : Nucleophilic substitution reactions can be performed to introduce different functional groups onto the phenyl ring or the thieno3,2-bbenzothiophene core .
- Oxidation : Potassium permanganate in an acidic medium.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Substitution : Methanol and a base such as sodium hydroxide for nucleophilic substitution .
- Oxidation : Sulfoxides or sulfones.
- Reduction : Amines.
- Substitution : Methoxy-substituted derivatives .
Scientific Research Applications
N-(2-methoxyphenyl)thieno3,2-bbenzothiophene-2-carboxamide has several scientific research applications:
- Organic Thin-Film Transistors (OTFTs) : It is used as an active layer in OTFTs due to its excellent charge transport properties .
- Optoelectronic Devices : The compound is utilized in the development of sensors, electronic paper, transparent circuits, and flexible displays .
- Medicinal Chemistry : Thiophene derivatives, including this compound, have shown potential in medicinal chemistry for their anti-inflammatory, antimicrobial, and anticancer properties .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)thieno3,2-bbenzothiophene-2-carboxamide in OTFTs involves the formation of a highly ordered crystalline structure that facilitates efficient charge transport. The methoxy group enhances the compound’s solubility and processability, while the thieno3,2-bbenzothiophene core provides strong intermolecular interactions and large electron cloud overlap . This results in improved hole mobility and overall device performance .
Comparison with Similar Compounds
Similar Compounds:
- BOP-BTBT : A derivative with a similar core structure but different substituents .
- DBOP-BTBT : Another derivative with bis-substitution on the phenyl ring .
- NBTBT : Naphtho[2,1-b:3,4-b′]bisthieno3,2-bbenzothiophene, a related compound with extended π-conjugation .
Uniqueness: N-(2-methoxyphenyl)thieno3,2-bbenzothiophene-2-carboxamide is unique due to the presence of the methoxy group, which enhances its solubility and processability compared to other derivatives. This makes it particularly suitable for applications in flexible and printable electronics .
Properties
IUPAC Name |
N-(2-methoxyphenyl)thieno[3,2-b][1]benzothiole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2S2/c1-21-13-8-4-3-7-12(13)19-18(20)16-10-15-17(23-16)11-6-2-5-9-14(11)22-15/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKMRBWPGVREOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(S2)C4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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